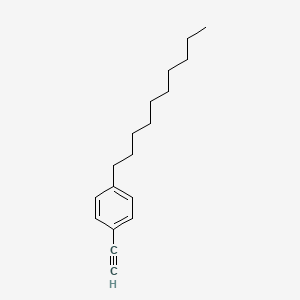
1-Decyl-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-4-ethynylbenzene is an organic compound with the molecular formula C18H26 It consists of a benzene ring substituted with a decyl group at the 1-position and an ethynyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Decyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylbenzene with decyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Decyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 4-(1-decyl)benzaldehyde.
Reduction: Formation of 1-decyl-4-ethylbenzene.
Substitution: Formation of 1-decyl-4-bromobenzene or 1-decyl-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Decyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Decyl-4-ethynylbenzene depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The benzene ring provides stability and can participate in various substitution reactions. The decyl group imparts hydrophobic properties, influencing the compound’s solubility and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decyl-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1-Decylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylbenzene: Lacks the decyl group, affecting its solubility and hydrophobicity.
Uniqueness
1-Decyl-4-ethynylbenzene is unique due to the presence of both a long alkyl chain (decyl group) and an ethynyl group
Eigenschaften
CAS-Nummer |
126708-45-0 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
1-decyl-4-ethynylbenzene |
InChI |
InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-12-18-15-13-17(4-2)14-16-18/h2,13-16H,3,5-12H2,1H3 |
InChI-Schlüssel |
RQFBYVBEAMKEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


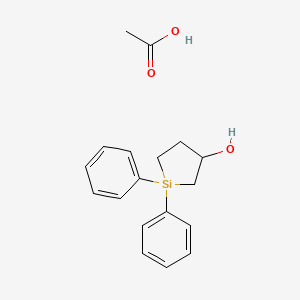

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
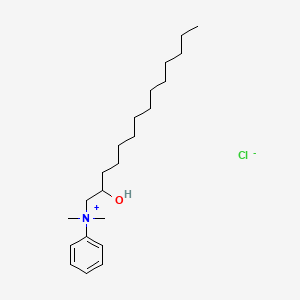
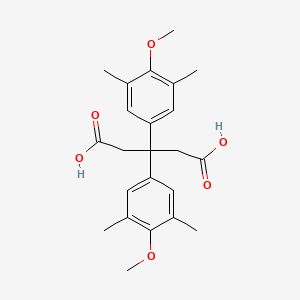

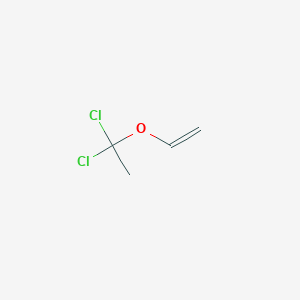
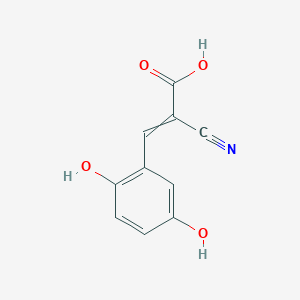
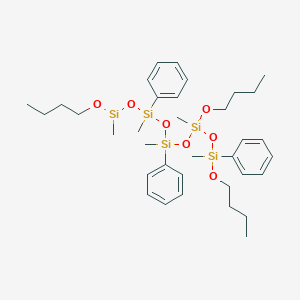

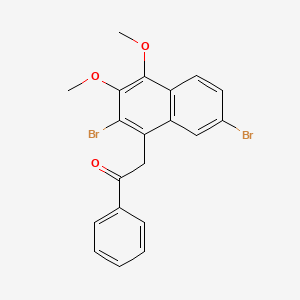
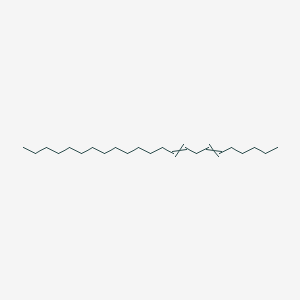
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
